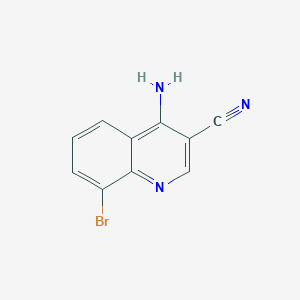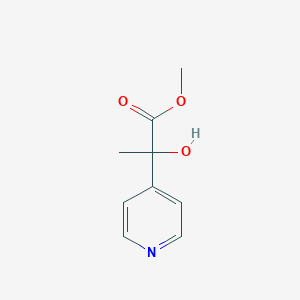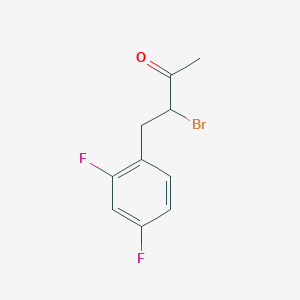
3-Bromo-4-(2,4-difluorophenyl)butan-2-one
Vue d'ensemble
Description
Synthesis Analysis
The compound can be synthesized through a multi-step process starting with the condensation of 2,4-difluorobenzaldehyde with 3-bromopentanone. The resulting product undergoes a catalytic hydrogenation reaction to produce "3-Bromo-4-(2,4-difluorophenyl)butan-2-one".Molecular Structure Analysis
The InChI code for the compound is 1S/C10H9BrF2O/c1-6(14)8(11)5-7-9(12)3-2-4-10(7)13/h2-4,8H,5H2,1H3 . This indicates the compound’s molecular structure and the arrangement of atoms.Physical And Chemical Properties Analysis
The compound is a white to off-white crystalline powder that is sparingly soluble in water and soluble in organic solvents such as methanol and ethanol. It has a melting point range of 82-88°C and a boiling point of 328.6°C at 760 mmHg. Its molecular weight is 263.08 g/mol .Applications De Recherche Scientifique
Radical Formation and Oxidation Catalysis
The study on the reactions of bromomethylcyclopropane on oxygen-covered surfaces revealed insights into the lifetimes of radical intermediates, which are crucial for understanding heterogeneous oxidation catalysis. This research could imply the utility of brominated compounds in probing radical formation and their potential applications in catalysis (Levinson et al., 2001).
Synthesis of Heterocycles
Another study describes a facile approach to synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from aryl methyl ketones. This indicates the significance of brominated intermediates in the synthesis of complex organic molecules and heterocyclic compounds, which are fundamental in pharmaceuticals and materials science (Yin et al., 2008).
Bromination Reactions and Organic Synthesis
Research on the bromination of 2,3-diarylcyclopent-2-en-1-ones explores the regio- and chemoselective introduction of bromine into organic molecules. Such studies underscore the role of bromination in modifying organic compounds for further chemical transformations, potentially applicable to the modification of "3-Bromo-4-(2,4-difluorophenyl)butan-2-one" for targeted applications (Shirinian et al., 2012).
Antifungal Agents Development
A study on the development of antifungal agents showcases the use of (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives, highlighting the potential of brominated and fluorinated compounds in medicinal chemistry for creating effective treatments against fungal infections (Park et al., 2007).
Propriétés
IUPAC Name |
3-bromo-4-(2,4-difluorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O/c1-6(14)9(11)4-7-2-3-8(12)5-10(7)13/h2-3,5,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXBZTMMKYICMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C=C(C=C1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(2,4-difluorophenyl)butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



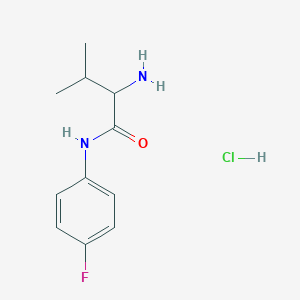
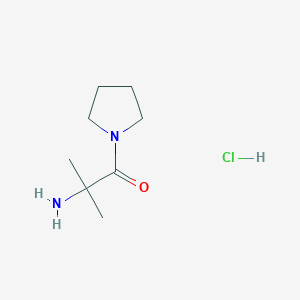
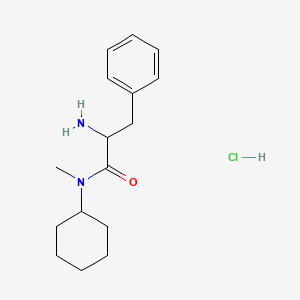
![3-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527425.png)
![2-Amino-n-[2-(dimethylamino)ethyl]acetamide dihydrochloride](/img/structure/B1527426.png)
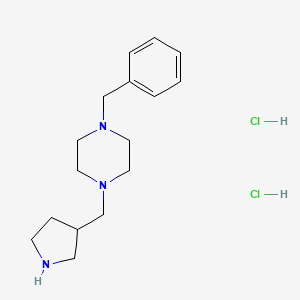
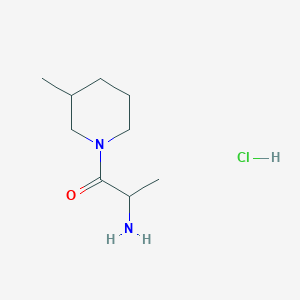
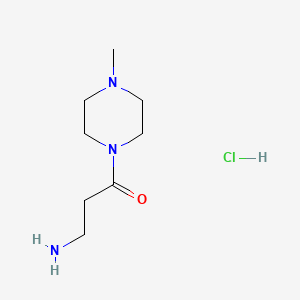
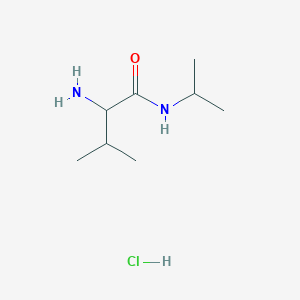
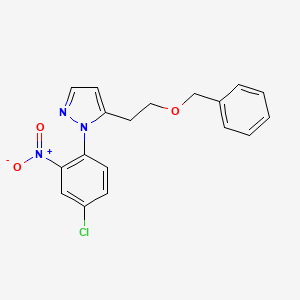
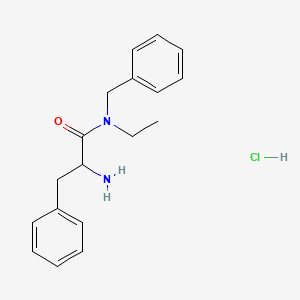
![6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527437.png)
